molecular formula C22H20ClN3O3 B11362046 5-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11362046
M. Wt: 409.9 g/mol
InChI Key: DYDHMVTWFXUVQE-UHFFFAOYSA-N
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Description

The compound 5-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Attachment of the Benzyl and Methoxy Groups: The benzyl and methoxy groups are introduced through etherification reactions, typically involving the reaction of the corresponding benzyl halides with the hydroxyl groups on the benzimidazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzimidazole moieties.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or alcohols are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in synthetic organic chemistry.

Biology

Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, derivatives of this compound might be investigated for their potential as drugs, particularly in treating infections or as anticancer agents due to the bioactivity of the benzimidazole scaffold.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, disrupting their function and leading to biological effects. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad biological activity.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Albendazole: Another antiparasitic agent similar to mebendazole.

Uniqueness

What sets 5-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one apart is the specific substitution pattern on the benzimidazole core, which can confer unique biological properties and reactivity. The presence of the chlorobenzyl and methoxy groups may enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

5-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C22H20ClN3O3/c1-28-20-4-2-3-15(21(20)29-13-14-5-7-16(23)8-6-14)12-24-17-9-10-18-19(11-17)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27)

InChI Key

DYDHMVTWFXUVQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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